molecular formula C21H16O8 B14326188 3,3'-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) CAS No. 111518-89-9

3,3'-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one)

Cat. No.: B14326188
CAS No.: 111518-89-9
M. Wt: 396.3 g/mol
InChI Key: ZJSWITOLLVUMHY-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes two benzopyran units connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) typically involves the reaction of 4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzopyran units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds .

Scientific Research Applications

3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can inhibit specific enzymes involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Methylenebis(4,7-dihydroxy-5-methyl-2H-1-benzopyran-2-one) stands out due to its unique methylene bridge connecting two benzopyran units, which imparts distinct chemical and biological properties.

Properties

CAS No.

111518-89-9

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

3-[(4,7-dihydroxy-5-methyl-2-oxochromen-3-yl)methyl]-4,7-dihydroxy-5-methylchromen-2-one

InChI

InChI=1S/C21H16O8/c1-8-3-10(22)5-14-16(8)18(24)12(20(26)28-14)7-13-19(25)17-9(2)4-11(23)6-15(17)29-21(13)27/h3-6,22-25H,7H2,1-2H3

InChI Key

ZJSWITOLLVUMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=C(C(=O)O2)CC3=C(C4=C(C=C(C=C4C)O)OC3=O)O)O)O

Origin of Product

United States

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